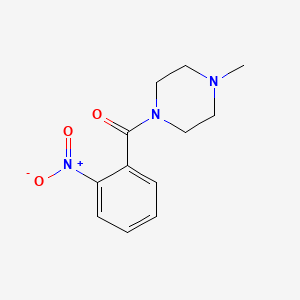

(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-4-2-3-5-11(10)15(17)18/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQBFQMVTVLQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350711 | |

| Record name | (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67023-01-2 | |

| Record name | (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 4-Methylpiperazine with 2-Nitrobenzoyl Chloride

The most straightforward approach involves reacting 2-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base. This method leverages the nucleophilicity of the piperazine nitrogen to form the desired amide bond.

Procedure :

A mixture of 2-nitrobenzoyl chloride (1.0 equiv) and 4-methylpiperazine (1.2 equiv) in dichloromethane (DCM) is stirred under nitrogen at room temperature. Triethylamine (TEA, 2.0 equiv) is added to neutralize HCl generated during the reaction. After 3 hours, the mixture is washed with water, dried over sodium sulfate, and concentrated to yield the crude product, which is purified via column chromatography (DCM/methanol, 20:1).

Yield : 85–90%.

Advantages : High yield, short reaction time, and minimal byproducts.

Analytical Data :

Reductive Methylation of (Piperazin-1-yl)(2-Nitrophenyl)Methanone

For substrates where 4-methylpiperazine is unavailable, reductive methylation offers an alternative route. This two-step process first synthesizes the piperazine intermediate, followed by methyl group installation.

Step 1: Synthesis of (Piperazin-1-yl)(2-Nitrophenyl)Methanone

2-Nitrobenzoyl chloride (1.0 equiv) is reacted with piperazine (1.5 equiv) in DCM with TEA (2.0 equiv) at room temperature for 3 hours. Purification by chromatography yields the intermediate.

Step 2: Reductive Methylation

The intermediate (1.0 equiv) is treated with formaldehyde (1.2 equiv) and sodium triacetoxyborohydride (STAB, 1.5 equiv) in DCM at room temperature for 3 hours. The reaction is quenched with saturated NaHCO₃, and the product is extracted and purified.

Palladium-Catalyzed Coupling Approaches

Microwave-assisted palladium catalysis enables coupling of aromatic halides with piperazine derivatives, though this method is less common for simple benzophenones.

Procedure :

A mixture of 2-nitroiodobenzene (1.0 equiv), 4-methylpiperazine (1.2 equiv), Pd₂(dba)₃ (5 mol%), and t-BuXPhos (10 mol%) in toluene is heated at 130°C under microwave irradiation for 4 hours. The product is isolated via filtration and washed with isopropanol.

- Low yield due to competing side reactions.

- Requires specialized equipment (microwave reactor).

Experimental Optimization and Scalability

Solvent and Base Selection

Temperature and Reaction Time

- Room Temperature : Optimal for acylation (3 hours), avoiding decomposition of the nitro group.

- Microwave Heating : Reduces reaction time to 4 hours but risks thermal degradation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methodologies

| Parameter | Direct Acylation | Reductive Methylation | Palladium Coupling |

|---|---|---|---|

| Yield (%) | 85–90 | 80–85 | 20–25 |

| Reaction Time (h) | 3 | 6 (2 steps) | 4 |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Industrial | Laboratory | Laboratory |

Key Insight : Direct acylation is preferred for large-scale synthesis, while reductive methylation suits scenarios requiring piperazine intermediates.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The piperazine ring can undergo oxidation reactions, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Reduction: (4-Methylpiperazin-1-yl)(2-aminophenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone exhibits significant anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Journal of Medicinal Chemistry highlighted its effectiveness against specific cancer cell lines, demonstrating a promising lead for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Investigations into its efficacy against various bacterial strains revealed that it possesses inhibitory effects, making it a candidate for the development of new antibiotics. A case study illustrated its effectiveness against resistant strains of bacteria, suggesting its potential utility in treating infections where conventional antibiotics fail .

Neuropharmacology

In neuropharmacology, this compound has been studied for its effects on the central nervous system. Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders such as depression and anxiety. Experimental results indicated that the compound could enhance serotonin levels, thereby improving mood and cognitive functions.

Polymer Synthesis

The compound's unique functional groups make it suitable for use in polymer chemistry. It can act as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength. Research has demonstrated that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and adhesives.

Photonic Applications

Recent advancements have explored the use of this compound in photonic devices. Its electronic properties allow it to be used as an active component in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that films made from this compound exhibit favorable light absorption characteristics, which are crucial for efficient energy conversion.

Chromatographic Applications

This compound is also utilized in analytical chemistry for its role as a standard or reference material in chromatographic techniques. Its distinct chemical structure allows for precise identification and quantification in complex mixtures using high-performance liquid chromatography (HPLC). This application is vital for quality control in pharmaceutical manufacturing.

Spectroscopic Studies

The compound's spectroscopic properties make it suitable for use in various spectroscopic techniques, including UV-Vis and NMR spectroscopy. These methods are essential for characterizing new derivatives and understanding their interactions with biological targets.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

| Compound Name | CAS No. | Key Structural Features | Molecular Weight | Melting Point (°C) | Similarity Score |

|---|---|---|---|---|---|

| (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone (Target) | - | 2-nitrophenyl, 4-methylpiperazine | ~265.3 | Not reported | Reference |

| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 21091-98-5 | 4-nitrophenyl substitution | ~265.3 | Not reported | 1.00 |

| (3-Nitrophenyl)(piperazin-1-yl)methanone | 341529-34-8 | 3-nitrophenyl, unsubstituted piperazine | ~237.2 | Not reported | 0.98 |

| (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone | 93185-61-6 | 3-nitrophenyl substitution | ~265.3 | Not reported | 0.98 |

| 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone | 5702-37-4 | 4-nitrophenyl, 2-ethoxyphenyl-piperazine hybrid | ~355.4 | Not reported | - |

| (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride | 1158501-49-5 | Piperidine core with 4-amino group, hydrochloride salt | ~299.7 | Not reported | - |

Key Observations:

- Nitro Position: The target compound’s 2-nitrophenyl group distinguishes it from analogs with 3- or 4-nitro substitutions (e.g., 21091-98-5, 341529-34-8).

- Piperazine Modifications: Replacement of 4-methylpiperazine with unsubstituted piperazine (341529-34-8) reduces lipophilicity, while substitution with aminopiperidine (1158501-49-5) introduces basicity and salt-forming capacity .

- Aryl Group Hybrids : Compounds like 5702-37-4 incorporate ethoxyphenyl groups, which may enhance solubility or modulate pharmacokinetics .

Physicochemical and Spectroscopic Comparisons

- IR/NMR Data : The target compound’s carbonyl stretch (IR: ~1627 cm$^{-1}$) aligns with analogs like 12 (IR: 1627 cm$^{-1}$), while $^1$H-NMR shifts for piperazine protons (δ 3.40–4.64) are consistent across derivatives .

- Solubility: Introduction of ethoxy (5702-37-4) or hydrophilic substituents (e.g., amino groups in 1158501-49-5) improves aqueous solubility compared to the hydrophobic 2-nitrophenyl core .

Biological Activity

(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone, also known by its CAS number 67023-01-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-methylpiperazine with 2-nitrophenyl isocyanate. The resulting compound features a piperazine ring, which is known for its ability to enhance solubility and bioavailability, making it a favorable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing piperazine moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival, such as inosine-5′-monophosphate dehydrogenase (IMPDH) .

Anticancer Properties

Several studies have indicated that this compound may possess anticancer activity. In vitro assays have revealed its potential to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in hypoxic tumor environments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the nitrophenyl group can significantly alter potency and selectivity. For example, introducing different substituents on the aromatic ring has been shown to enhance binding affinity to target enzymes while reducing toxicity to mammalian cells .

Case Studies

- Inhibition of IMPDH : A study focused on a series of piperazine derivatives demonstrated that modifications to the methanone structure could lead to significant inhibition of IMPDH in Mycobacterium tuberculosis, highlighting the potential for developing new anti-tubercular agents .

- Antitumor Efficacy : In preclinical trials, compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The compounds induced apoptosis in cancer cells under hypoxic conditions, suggesting a targeted approach for tumor therapy .

- Neurotoxicity Assessment : A related study evaluated various analogs for neurotoxic effects, revealing that structural modifications could mitigate neurotoxicity while retaining desired pharmacological effects. This is crucial for developing safer therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone, and how can reaction conditions be optimized?

A common approach involves coupling 2-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization may include:

- Solvent choice : Dichloromethane or THF are typical due to their inertness.

- Temperature : Room temperature or mild heating (40–60°C) to avoid nitro group degradation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Yield improvements : Use of excess 4-methylpiperazine (1.2–1.5 eq) and slow addition of acyl chloride to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–3.5 ppm (piperazine CH₂ groups) and δ 7.5–8.5 ppm (aromatic protons from 2-nitrophenyl) .

- ¹³C NMR : Carbonyl signal near δ 165–170 ppm and aromatic carbons at δ 120–150 ppm .

- Elemental analysis : Confirm calculated vs. observed C, H, N percentages (e.g., C: ±0.3%, N: ±0.2%) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Store in amber vials and monitor UV-vis spectra over time for nitro group degradation.

- Humidity control : Use desiccants and conduct Karl Fischer titration to measure moisture uptake .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in kinase inhibition studies?

- Fragment-based design : Replace the 2-nitrophenyl group with bioisosteres (e.g., 4-chlorophenyl, trifluoromethyl) to modulate lipophilicity and target affinity .

- Docking studies : Use computational tools (AutoDock, Schrödinger) to predict binding interactions with kinase active sites, focusing on hydrogen bonding with the nitro group and piperazine’s chelation potential .

- In vitro assays : Test inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .

Q. How can conflicting solubility data across studies be resolved, and what methodologies ensure reproducibility?

- Solvent screening : Use a standardized protocol (e.g., shake-flask method) in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .

- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility measurements.

- Cross-lab validation : Share samples with collaborating labs to compare HPLC/UV-vis results and identify methodological discrepancies .

Q. What experimental designs address the limitations of organic degradation during prolonged biological assays?

- Stabilization : Add antioxidants (e.g., BHT) or store samples at –20°C with desiccants to slow hydrolysis/oxidation .

- Real-time monitoring : Use LC-MS to track compound integrity at multiple timepoints during assays.

- Positive controls : Include stable analogs (e.g., 4-aminophenyl derivatives) to distinguish biological effects from degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.